molecular formula C10H7LiN2O3 B2940015 Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate CAS No. 2124265-21-8

Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate

Cat. No.: B2940015
CAS No.: 2124265-21-8
M. Wt: 210.12
InChI Key: BEQQNTOPOKMNLY-UHFFFAOYSA-N
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Description

Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate (CAS 2124265-21-8) is a valuable organolithium intermediate in modern synthetic organic chemistry. Its primary research value lies in its application as a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a cornerstone method in medicinal chemistry and materials science for the efficient construction of carbon-carbon bonds. The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery, known for its wide range of biological activities. Notably, 1,3,4-oxadiazole derivatives have demonstrated significant anticancer potential by inhibiting key enzymes involved in cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The benzyl substitution at the 5-position of the oxadiazole ring is a common structural motif explored in pharmaceutical research, as seen in related compounds evaluated for antibacterial and enzyme inhibitory activity . With a molecular formula of C 10 H 7 LiN 2 O 3 , this compound offers researchers a strategic entry point for diversifying the 2-position of the oxadiazole ring. This enables the creation of targeted libraries of novel compounds for high-throughput screening in oncology, neurodegenerative disease, and antimicrobial research programs. This product is intended for research purposes only and is not approved for human or animal use.

Properties

IUPAC Name

lithium;5-benzyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.Li/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUCRJJJTZBLGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2124265-21-8
Record name lithium(1+) 5-benzyl-1,3,4-oxadiazole-2-carboxylate
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Preparation Methods

The synthesis of Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, and quorum sensing . These interactions disrupt the growth and pathogenicity of bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Substituent (Position 5) Functional Group (Position 2) Key Property/Bioactivity
Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate 1,3,4-Oxadiazole Benzyl Carboxylate (Li⁺ salt) High solubility, potential anticancer*
5-(4-Methoxybenzyl)-oxadiazole-2-thioate 1,3,4-Oxadiazole 4-Methoxybenzyl Thioester Synthetic intermediate
Lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate 1,3,4-Oxadiazole Chloro Carboxylate (Li⁺ salt) Electron-deficient, reactive
5-Methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid 1,2,3-Triazole Methyl/Thiazolyl Carboxylic acid 40% inhibition of NCI-H522 cells

*Bioactivity inferred from structural analogs.

Research Findings and Implications

  • Antiproliferative Potential: Benzyl-substituted heterocycles (e.g., triazoles in ) show marked activity against cancer cells, suggesting that the benzyl-oxadiazole-carboxylate structure could be optimized for similar applications .
  • Synthetic Accessibility : The lithium carboxylate’s pre-salted form may simplify synthesis compared to thioester derivatives requiring multi-step reflux protocols .

Biological Activity

Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by the presence of a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The benzyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in critical cellular pathways. This inhibition can disrupt metabolic processes and lead to cell death in certain cancer cell lines .
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with protein functions essential for bacterial survival .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines (e.g., MCF-7, A549)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryExhibits potential anti-inflammatory effects through cytokine modulation
Enzyme InhibitionInhibits alkaline phosphatase with an IC50 value of 0.420 μM

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study reported that this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM. Flow cytometry assays indicated that it induces apoptosis in a dose-dependent manner .
  • Antimicrobial Properties : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli in time-killing assays, showcasing superior bactericidal action within two hours of exposure .
  • Anti-inflammatory Effects : The compound was found to modulate inflammatory responses by affecting cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

This compound can be compared with other oxadiazole derivatives regarding their biological activities:

Compound Activity IC50 Value
This compoundAnticancer (MCF-7)0.12 – 2.78 µM
Potassium 5-Methyl-1,3,4-Oxadiazole-2-CarboxylateAntimicrobialNot specified
Potassium 5-Ethyl-1,3,4-Oxadiazole-2-CarboxylateAnticancer (various cell lines)Not specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate?

  • Methodology : The synthesis typically involves coupling benzyl-substituted oxadiazole precursors with carboxylate groups, followed by lithiation. For example, analogous benzoxadiazole derivatives (e.g., 2,1,3-Benzoxadiazole-5-carboxylic acid, CAS 19155-88-5) can serve as starting materials, with carboxylation via anhydride or ester intermediates . Lithium salt formation is achieved by reacting the carboxylic acid with lithium hydroxide in anhydrous solvents. Characterization via 1H^1H-NMR and FT-IR is critical to confirm the absence of protonated impurities and validate lithiation.

Q. Which spectroscopic and structural characterization techniques are optimal for analyzing this compound?

  • Methodology :

  • X-ray diffraction (XRD) : Resolves crystal structure and lithium coordination geometry. PAW (Projector Augmented Wave) methods, validated in pseudopotential-based DFT studies, can predict lattice parameters for comparison .
  • Solid-state NMR : 7Li^7Li NMR detects lithium mobility and local electronic environments, critical for electrochemical applications .
  • FT-IR : Confirms carboxylate (COO^-) vibrational modes and absence of residual acidic protons .

Q. How should researchers assess the compound’s stability under ambient and electrochemical conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds (e.g., >300°C for similar benzimidazole derivatives) .
  • Electrochemical Stability : Cyclic voltammetry in non-aqueous electrolytes (e.g., LiPF6_6 in EC/DMC) identifies redox activity and potential side reactions. Cross-reference with DFT-calculated HOMO/LUMO gaps to predict reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of this compound for lithium-ion battery electrodes?

  • Methodology :

  • Exchange-Correlation Functionals : Use the Perdew-Burke-Ernzerhof (PBE) GGA functional to model electronic structure and lithium diffusion pathways. PBE’s accuracy for transition-metal oxides is well-documented in battery material studies .
  • PAW Pseudopotentials : Implemented in VASP (Vienna Ab Initio Simulation Package) to reduce computational cost while maintaining accuracy for lithium-containing systems .
  • Kinetic Metrics : Calculate activation barriers for Li+^+ migration using nudged elastic band (NEB) methods. Compare with experimental rate-capability data from galvanostatic cycling .

Q. How can contradictions between computational predictions and experimental electrochemical data be resolved?

  • Methodology :

  • Hybrid Functionals : Apply HSE06 to address GGA limitations in bandgap prediction, which may explain discrepancies in redox potentials .
  • Defect Chemistry Modeling : Simulate vacancies or dopants (e.g., Ni/Mn substitutions) to assess their impact on ionic conductivity and voltage profiles .
  • Operando Characterization : Pair DFT with operando XRD or XAS (X-ray absorption spectroscopy) to track structural evolution during cycling .

Q. What strategies mitigate challenges in achieving high-rate capability for this compound in lithium batteries?

  • Methodology :

  • Nanostructuring : Synthesize nanoparticles or composites with conductive carbon to reduce Li+^+ diffusion lengths. Reference Li(Ni0.5_{0.5}Mn0.5_{0.5})O2_2 studies, where nanostructuring improved rate performance by 300% .
  • Electrolyte Optimization : Use high-concentration LiPF6_6 or ionic liquids to enhance interfacial stability. Validate with impedance spectroscopy .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Hygroscopicity Management : Store in argon-filled gloveboxes (O2_2 < 0.1 ppm, H2 _2O < 0.1 ppm) to prevent lithium degradation.
  • Toxicological Screening : Review safety data for structurally similar compounds (e.g., 2,1,3-Benzothiadiazole) to anticipate hazards like dermal irritation or respiratory toxicity .
  • Waste Disposal : Follow protocols for lithium-containing organics, including neutralization with isopropanol prior to disposal .

Methodological Notes

  • Computational Tools : For DFT studies, prioritize VASP with PAW pseudopotentials for accuracy in lithium systems .
  • Experimental Validation : Cross-correlate electrochemical data with computational models to refine synthesis and doping strategies .
  • Safety Compliance : Adhere to institutional Chemical Hygiene Plans, particularly for courses involving advanced synthesis or battery testing .

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